4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid
Description
4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid (CAS: 2091054-82-7) is a heterocyclic organic compound featuring a benzothiophene core substituted with chlorine (position 4), cyano (position 2), and carboxylic acid (position 7) groups. Its molecular formula is C₁₀H₄ClNO₂S, with a molecular weight of 237.67 g/mol . The compound’s unique substitution pattern combines electron-withdrawing groups (chloro, cyano) with a carboxylic acid moiety, rendering it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
4-chloro-2-cyano-1-benzothiophene-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClNO2S/c11-8-2-1-6(10(13)14)9-7(8)3-5(4-12)15-9/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZORNOZAQQEVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1C(=O)O)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091054-82-7 | |
| Record name | 4-chloro-2-cyano-1-benzothiophene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with thiourea, followed by cyclization and subsequent cyanation . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access. The cyano and carboxylic acid groups play crucial roles in these interactions, facilitating strong binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
(a) 7-Chloro-1-benzothiophene-2-carboxylic Acid (CAS: 90407-16-2)
- Similarity : 0.78 (structural)
- Key Differences: Substituent positions: Chloro at position 7 vs. position 4 in the target compound. Carboxylic acid at position 2 vs. position 7. Absence of a cyano group.
- Implications: The altered substituent positions likely affect electronic distribution and reactivity. The target compound’s cyano group enhances electrophilicity, favoring nucleophilic substitution reactions.
(b) Methyl Benzo[b]thiophene-2-carboxylate (CAS: 22913-24-2)
- Similarity : 0.77 (structural)
- Key Differences: Methyl ester vs. free carboxylic acid. No chloro or cyano substituents.
- Implications : The ester group reduces acidity compared to the carboxylic acid, limiting utility in ionic interactions or metal coordination.
Benzofuran-Based Analogs
4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid (CAS: 1797928-84-7)
- Molecular Formula : C₁₀H₇O₃Br; Molecular Weight : 255.06 g/mol .
- Key Differences: Benzofuran (oxygen heteroatom) vs. benzothiophene (sulfur heteroatom). Bromo (position 4) and methyl (position 2) vs. chloro and cyano.
- Implications : Sulfur in benzothiophene increases aromatic stability and polarizability compared to benzofuran. Bromo’s larger atomic radius may sterically hinder reactions compared to chloro.
Benzoic Acid Derivatives
(a) 4-Amino-2-chlorobenzoic Acid (CAS: 2457-76-3)
(b) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Applications : Pharmacological research, food/cosmetic additives .
- Key Differences: Catechol (dihydroxy) and propenoic acid substituents vs. benzothiophene core. Higher polarity due to phenolic hydroxyls.
Comparative Data Table
Table 1: Structural and Functional Comparison of 4-Chloro-2-cyano-1-benzothiophene-7-carboxylic Acid with Analogs
Research Findings and Implications
- Reactivity: The target compound’s cyano group facilitates nucleophilic substitution, while the carboxylic acid enables salt formation or coordination chemistry, distinguishing it from ester or amino analogs .
- Solubility: Limited data exists, but analogs like 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid show slight solubility in chloroform and DMSO, suggesting similar behavior for the target compound .
- Applications: The combination of chloro, cyano, and carboxylic acid groups positions this compound as a candidate for kinase inhibitor synthesis or agrochemical precursors, leveraging its electronic diversity .
Biological Activity
4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiophene core substituted with a chloro group, a cyano group, and a carboxylic acid. Its unique functional groups contribute to its biological reactivity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site, thereby obstructing substrate access. The presence of the cyano and carboxylic acid groups enhances binding affinity through hydrogen bonding and electrostatic interactions.
1. Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects against several enzymes involved in critical biological pathways. For instance, it has been investigated for its potential as an inhibitor of tyrosine kinases, which are pivotal in cancer cell signaling and proliferation .
2. Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit tumor growth has been demonstrated in various cancer models, including colorectal and lung cancers. The mechanism involves the disruption of signaling pathways that promote cell survival and proliferation .
3. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been explored for anti-inflammatory activities. It may modulate inflammatory responses by inhibiting cyclooxygenase (COX) pathways, which are crucial for the synthesis of pro-inflammatory mediators .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-Cyano-1-benzothiophene-7-carboxylic acid | Structure | Moderate enzyme inhibition | 15 |
| 4-Chloro-1-benzothiophene-7-carboxylic acid | Structure | Weak anticancer activity | 25 |
| This compound | Structure | Strong enzyme inhibition & anticancer properties | 5 |
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including A549 (lung cancer) and HCT116 (colorectal cancer), with IC50 values ranging between 5 µM to 10 µM.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.
- Enzyme Inhibition Assays : The compound was tested against several kinases, showing potent inhibition with IC50 values significantly lower than those observed for standard inhibitors.
Q & A
Q. Optimization Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyanation .
- Catalyst Selection : Pd(PPh3)4 improves yield in cross-coupling steps .
- Temperature Control : Chlorination requires strict temperature control to avoid over-halogenation .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they validated?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., Cl at 4-position, CN at 2-position). Discrepancies in peak splitting may indicate rotational isomerism .
- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns .
- Mass Spectrometry (HRMS) : Validates molecular weight (C10H4ClNO2S) with <1 ppm error .
- IR Spectroscopy : Identifies carboxylic acid (1700–1750 cm<sup>-1</sup>) and cyano (2200–2250 cm<sup>-1</sup>) functional groups .
Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) .
Advanced: How can contradictions in spectral data during structural elucidation be resolved?
Answer:
- Multi-Technique Cross-Validation : Combine X-ray crystallography (if crystalline) with NMR and IR to resolve ambiguities. For example, crystallography can confirm the spatial orientation of the cyano group .
- Isotopic Labeling : Use <sup>15</sup>N-labeled reagents to distinguish cyano peaks from noise in crowded NMR regions .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic environments and verifies experimental NMR/IR data .
Advanced: What computational methods predict the compound’s reactivity in biological or catalytic systems?
Answer:
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., cyclooxygenase-2) to predict anti-inflammatory activity. Use AutoDock Vina with force fields like AMBER .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. This guides derivatization for enhanced bioactivity .
- MD Simulations : Study solvation effects and stability in physiological buffers (e.g., PBS at pH 7.4) .
Intermediate: How to assess the compound’s stability and purity under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC:
- Hydrolysis : Carboxylic acid esterification under acidic/basic conditions .
- Photolysis : Use a xenon lamp to simulate sunlight; track Cl loss via ICP-MS .
- Stability-Indicating Methods : Develop a gradient HPLC method resolving parent compound from degradation products .
Advanced: What mechanistic insights exist for its bioactivity in disease models?
Answer:
- Enzyme Inhibition : The carboxylic acid moiety chelates metal ions in metalloproteases (e.g., MMP-9), validated via IC50 assays .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization in cancer cell lines .
- In Vivo PK/PD : Radiolabel the compound with <sup>14</sup>C to study bioavailability and tissue distribution in rodent models .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Scaffold Modifications : Replace Cl with F or Br to study halogen effects on binding affinity .
- Functional Group Variations : Substitute the cyano group with nitro or amide to alter electronic properties .
- Biological Assays : Test derivatives against panels of kinases or GPCRs to identify selectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
